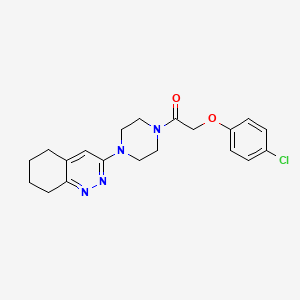

2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Description

This compound features a 4-chlorophenoxy group linked to an ethanone moiety, which is further connected to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl group.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O2/c21-16-5-7-17(8-6-16)27-14-20(26)25-11-9-24(10-12-25)19-13-15-3-1-2-4-18(15)22-23-19/h5-8,13H,1-4,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFWXOCYHFEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

-

Formation of the Chlorophenoxy Intermediate: : The initial step involves the preparation of 4-chlorophenol, which is then reacted with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

-

Synthesis of the Tetrahydrocinnolinyl Intermediate: : The tetrahydrocinnolinyl moiety is synthesized through a series of cyclization reactions starting from suitable aromatic precursors.

-

Coupling Reaction: : The final step involves the coupling of the chlorophenoxy intermediate with the tetrahydrocinnolinyl intermediate in the presence of a piperazine derivative. This is typically achieved through nucleophilic substitution reactions under controlled conditions, such as the use of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.

-

Substitution: : The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone has several applications in scientific research:

-

Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in targeting neurological and psychiatric disorders due to its interaction with specific neurotransmitter receptors.

-

Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.

-

Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.

-

Industrial Applications: : Potential use in the development of new materials or as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact pathways and molecular targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Receptor Binding: The tetrahydrocinnolin-piperazine system in the target compound likely offers superior receptor specificity compared to benzyl or carbazole analogs due to its rigid bicyclic structure .

- Metabolic Stability : Trifluoromethyl and ethylcarbazole substituents () improve metabolic stability, whereas unsubstituted piperazines () are prone to rapid clearance .

- Solubility and Bioavailability : Bulky substituents like benzyl () may reduce solubility, while trifluoromethyl groups () balance lipophilicity and bioavailability effectively .

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone (commonly referred to as the compound of interest) has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H25ClN4O2

- Molecular Weight : 420.91 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways:

-

Inhibition of Cell Proliferation :

- The compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanism : Activation of caspase pathways and modulation of Bcl-2 family proteins.

-

Anti-inflammatory Activity :

- It modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Antioxidant Properties :

- The presence of phenolic structures suggests potential antioxidant activities that can mitigate oxidative stress.

Biological Activity Data

Recent studies have quantified the biological activity of this compound using various in vitro assays. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Caspase activation |

| A549 | 20 | Bcl-2 modulation |

| RAW264.7 | 10 | Cytokine inhibition |

Anticancer Activity

A study conducted on MCF7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that the compound significantly induces apoptosis through the activation of intrinsic pathways. The IC50 values indicate a potent effect on cell viability, with MCF7 showing a lower IC50 compared to A549, suggesting higher sensitivity in breast cancer cells.

Anti-inflammatory Effects

In experiments with RAW264.7 macrophage cells, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels upon lipopolysaccharide (LPS) stimulation. This reduction highlights its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.